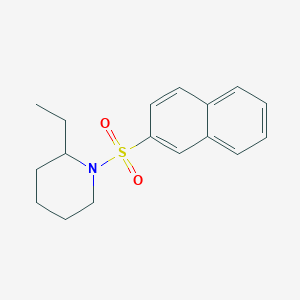

2-Ethyl-1-(2-naphthylsulfonyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1-naphthalen-2-ylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-2-16-9-5-6-12-18(16)21(19,20)17-11-10-14-7-3-4-8-15(14)13-17/h3-4,7-8,10-11,13,16H,2,5-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOXIKUBQUMKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Ethyl 1 2 Naphthylsulfonyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize 2-Ethyl-1-(2-naphthylsulfonyl)piperidine.

Advanced 1D NMR Techniques (¹H, ¹³C, ¹⁵N) for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons and their immediate chemical environments. The spectrum would be expected to show distinct signals for the protons of the 2-ethylpiperidine (B74283) fragment and the 2-naphthylsulfonyl group.

Naphthyl Protons: The seven protons on the naphthalene (B1677914) ring would typically appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would be complex due to the disubstituted nature of the ring.

Piperidine (B6355638) Protons: The protons on the piperidine ring would be found in the aliphatic region. The proton at the C2 position, being adjacent to the nitrogen atom and the ethyl group, would likely be a multiplet. The remaining methylene (B1212753) protons of the piperidine ring would exhibit complex overlapping multiplets.

Ethyl Protons: The ethyl group would show a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), indicative of their mutual coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

Naphthyl Carbons: The ten carbon atoms of the naphthalene ring would produce signals in the aromatic region (δ 120-140 ppm). The carbons directly attached to the sulfonyl group and the bridgehead carbons would have distinct chemical shifts.

Piperidine Carbons: The five carbon atoms of the piperidine ring would appear in the aliphatic region. The C2 carbon, substituted with the ethyl group, and the C6 carbon, adjacent to the nitrogen, would be deshielded compared to the other ring carbons.

Ethyl Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group would be observed.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, could provide valuable information. A single signal would be expected for the nitrogen atom in the piperidine ring, with its chemical shift influenced by the electron-withdrawing nature of the naphthylsulfonyl group.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unravel the complex structure and establish unambiguous assignments, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the protons of the ethyl group and the proton at C2 of the piperidine ring, and among the protons within the piperidine ring itself, helping to trace the connectivity of the aliphatic portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the piperidine and ethyl moieties, as well as for the protonated carbons of the naphthalene ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations could help to establish the relative orientation of the ethyl group with respect to the piperidine ring and the naphthylsulfonyl group.

Conformational Analysis via NMR Spectroscopic Data

The piperidine ring can exist in different chair and boat conformations. The bulky 2-naphthylsulfonyl group and the 2-ethyl group will significantly influence the conformational equilibrium. nih.gov By analyzing the coupling constants observed in the ¹H NMR spectrum and the through-space correlations from the NOESY spectrum, the preferred conformation of the piperidine ring can be determined. For instance, the magnitude of the coupling constants between adjacent protons on the piperidine ring can distinguish between axial and equatorial orientations of the substituents. nih.gov The rotational barrier around the N-S bond could also be investigated using variable temperature NMR studies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, C₁₇H₂₁NO₂S, and serves as a definitive confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the characteristic fragmentation pathways of the molecule. nih.gov

For this compound, several key fragmentation pathways could be anticipated:

Cleavage of the N-S bond: This would be a likely fragmentation pathway, leading to the formation of a 2-ethylpiperidine cation and a naphthylsulfonyl radical, or vice versa.

Fragmentation of the piperidine ring: The piperidine ring could undergo characteristic ring-opening reactions or loss of the ethyl group. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Fragmentation of the naphthyl group: The naphthalene ring is relatively stable, but it could undergo fragmentation, particularly after the initial loss of the sulfonylpiperidine moiety.

A hypothetical fragmentation pattern is presented in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [C₁₀H₇SO₂]⁺ | C₇H₁₄N | Naphthylsulfonyl cation |

| [M+H]⁺ | [C₇H₁₄N]⁺ | C₁₀H₇SO₂ | 2-Ethylpiperidine cation |

| [M+H]⁺ | [M-C₂H₅]⁺ | C₂H₅ | Loss of the ethyl group |

By carefully analyzing the masses and structures of the fragment ions, the connectivity of the molecule can be pieced together, providing corroborating evidence for the structure determined by NMR spectroscopy.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural components: the piperidine ring, the ethyl group, and the naphthylsulfonyl group.

Key expected vibrational modes would include C-H stretching vibrations from the aliphatic ethyl and piperidine moieties, as well as the aromatic naphthyl group. The sulfonyl group (SO₂) would produce strong, characteristic asymmetric and symmetric stretching bands. Furthermore, C-N stretching vibrations from the piperidine ring and C-S stretching would also be present. The aromatic C=C stretching vibrations of the naphthalene ring would appear in the characteristic region for aromatic compounds.

| Functional Group | Expected Vibrational Mode | **Anticipated Wavenumber (cm⁻¹) ** |

| Naphthyl C-H | Aromatic C-H Stretch | 3100-3000 |

| Ethyl/Piperidine C-H | Aliphatic C-H Stretch | 3000-2850 |

| Naphthyl C=C | Aromatic C=C Stretch | 1650-1450 |

| Sulfonyl (SO₂) | Asymmetric SO₂ Stretch | 1350-1300 |

| Sulfonyl (SO₂) | Symmetric SO₂ Stretch | 1160-1120 |

| C-N | C-N Stretch | 1250-1020 |

| C-S | C-S Stretch | 800-600 |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides information about molecular vibrations that are complementary to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations of the naphthalene ring are expected to produce strong signals. The symmetric vibrations of the sulfonyl group would also be Raman active. The aliphatic C-H stretching and bending modes of the ethyl and piperidine groups would also be observable, providing a comprehensive vibrational profile of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would provide unambiguous information about its solid-state conformation. This would include precise bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of the ethyl, piperidine, and naphthylsulfonyl groups relative to each other.

Analysis of Intermolecular Interactions and Crystal Packing of this compound Remains Undetermined

A comprehensive search for crystallographic data and detailed analysis of the intermolecular interactions and crystal packing of the specific compound, this compound, has not yielded any specific research findings. At present, there is no publicly available information in scientific literature or crystallographic databases detailing the supramolecular assembly, hydrogen bonding, or other non-covalent interactions that govern the crystal structure of this particular molecule.

While studies on analogous compounds containing piperidine and sulfonyl moieties exist, providing general insights into potential interaction types such as C-H···O hydrogen bonds and other short contacts, this information is not directly transferable to this compound. The unique steric and electronic properties arising from the specific combination of the 2-ethylpiperidine and 2-naphthylsulfonyl groups would dictate its distinct crystal packing arrangement.

Therefore, a detailed discussion and the creation of data tables concerning the intermolecular interactions for this compound cannot be provided at this time. Further experimental work, specifically single-crystal X-ray diffraction analysis, would be required to elucidate its three-dimensional structure and understand the intricate network of forces that stabilize its crystalline form.

Chemical Reactivity, Mechanistic Insights, and Derivatization of 2 Ethyl 1 2 Naphthylsulfonyl Piperidine

Reactivity of the Piperidine (B6355638) Ring System

The reactivity of the piperidine ring in 2-Ethyl-1-(2-naphthylsulfonyl)piperidine is influenced by the electron-withdrawing nature of the 2-naphthylsulfonyl group attached to the nitrogen atom. This group significantly reduces the nucleophilicity and basicity of the nitrogen, which in turn affects the reactivity of the entire piperidine moiety.

Electrophilic and Nucleophilic Substitutions on the Piperidine Moiety

Direct electrophilic or nucleophilic substitutions on the saturated carbon framework of the piperidine ring are generally challenging due to the non-activated nature of the C-H bonds. However, reactions can be envisaged at positions alpha to the nitrogen or at the ethyl substituent under specific conditions.

Electrophilic Substitution: Reactions involving electrophiles would likely require harsh conditions and may lead to a mixture of products. The presence of the bulky and electron-withdrawing naphthylsulfonyl group would sterically hinder and electronically deactivate the piperidine ring, making electrophilic attack unfavorable.

Nucleophilic Substitution: Nucleophilic substitution on the piperidine ring itself is not a typical reaction pathway. However, nucleophilic attack is a key step in certain ring-opening reactions. General studies on nucleophilic substitution with piperidine often involve its role as a nucleophile in reactions with electrophilic substrates, a characteristic that is diminished in this compound due to the sulfonamide linkage. nih.govrsc.org

Ring-Opening and Ring-Expansion Reactions

Ring-opening and ring-expansion reactions of piperidine derivatives are known synthetic strategies to access other nitrogen-containing heterocycles. researchgate.net

Ring-Opening: While there is no specific data for this compound, ring-opening of N-sulfonylated heterocycles can be achieved under certain reductive or oxidative conditions. For instance, treatment with strong reducing agents could potentially cleave C-N bonds, although this is not a common transformation.

Ring-Expansion: Ring-expansion of piperidines to azepanes or other larger rings has been reported for other substituted piperidines, often involving the formation of a bicyclic azetidinium intermediate. rsc.org For this compound, such a transformation would require functionalization of the piperidine ring to introduce a suitable leaving group that could facilitate the expansion. Strategies for the ring expansion of sulfonamides to medium and macrocyclic rings have been developed, suggesting that with appropriate modifications, the target compound could potentially undergo such reactions. whiterose.ac.uknih.gov

Stereochemical Dynamics and Inversion at the Nitrogen Center

The nitrogen atom in this compound is part of a sulfonamide, which significantly influences its stereochemical properties.

Nitrogen Inversion: In simple amines, the nitrogen atom undergoes rapid pyramidal inversion, which prevents the isolation of enantiomers when the nitrogen is the stereocenter. nih.gov However, when the nitrogen is part of a sulfonamide, the barrier to inversion is considerably higher. This is due to the delocalization of the nitrogen lone pair into the sulfonyl group, which imparts a more planar geometry to the nitrogen and increases the energy of the planar transition state required for inversion. While specific studies on the nitrogen inversion barrier for this compound are not available, it is expected to be slow enough at room temperature to potentially allow for the separation of atropisomers if the rotation around the N-S bond is also restricted. The stereodynamics of SN2 reactions at a nitrogen center are complex and can be influenced by facilitated inversion processes. nih.gov

Reactions Involving the Naphthylsulfonyl Group

Cleavage and Modification of the Sulfonyl Amide Bond

The sulfonamide bond (N-S) is generally stable but can be cleaved under specific reductive or strong acidic/basic conditions.

Hydrolytic Cleavage: Strong acidic or basic hydrolysis can also cleave the sulfonamide bond, although this often requires harsh conditions.

Modification: The sulfonamide bond itself is not typically modified without cleavage. However, platinum-mediated bond cleavage of related amide systems has been reported for drug activation, suggesting that novel catalytic methods could potentially be explored. nih.gov

Reactions of the Naphthyl Ring (e.g., Electrophilic Aromatic Substitution)

The naphthalene (B1677914) ring system is susceptible to electrophilic aromatic substitution, and its reactivity is governed by the directing effects of the attached sulfonylpiperidine group and the inherent reactivity of the naphthalene core. masterorganicchemistry.comyoutube.com

Directing Effects: The -SO₂R group is a deactivating and meta-directing group in benzene (B151609) systems. However, in naphthalene, the substitution pattern is also influenced by the greater inherent reactivity of the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). stackexchange.comlibretexts.org Electrophilic attack on the naphthalene ring of this compound would likely occur on the unsubstituted aromatic ring. The sulfonyl group at the 2-position would deactivate the ring, but substitution would be expected to occur at one of the available α-positions, such as C5 or C8, due to kinetic control.

Typical Electrophilic Aromatic Substitutions:

Nitration: Reaction with nitric acid and sulfuric acid would be expected to introduce a nitro group onto the naphthyl ring.

Halogenation: Bromination or chlorination in the presence of a Lewis acid would introduce a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid group. youtube.com

Friedel-Crafts Reactions: Acylation and alkylation are also possible, though the deactivating effect of the sulfonyl group would necessitate forcing conditions.

The following table summarizes the expected reactivity for the electrophilic aromatic substitution on the naphthyl ring of this compound.

| Reaction | Reagents | Expected Major Product Position(s) |

| Nitration | HNO₃, H₂SO₄ | Substitution on the naphthyl ring, likely at an α-position. |

| Halogenation | Br₂ or Cl₂, Lewis Acid (e.g., FeBr₃) | Substitution on the naphthyl ring, likely at an α-position. |

| Sulfonation | Fuming H₂SO₄ | Substitution on the naphthyl ring, likely at an α-position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution on the naphthyl ring, likely at an α-position. |

Role of the Sulfonyl Group as a Protecting Group or Activating Group

The 2-naphthylsulfonyl group attached to the piperidine nitrogen in this compound plays a significant dual role, functioning as both a protecting group and an activating group depending on the reaction conditions. Sulfonyl groups are generally recognized for their stability under a range of acidic and basic conditions. chem-station.com

As a protecting group , the electron-withdrawing nature of the sulfonyl moiety decreases the nucleophilicity and basicity of the piperidine nitrogen. chem-station.com This "taming" of the otherwise reactive amine nitrogen is crucial in many synthetic sequences, preventing unwanted side reactions at the nitrogen atom while modifications are made elsewhere on the molecule. youtube.com This protection is robust, and deprotection to recover the secondary amine can be challenging, often requiring harsh conditions like dissolving metal reduction (e.g., magnesium in methanol) or treatment with strong acid at elevated temperatures. chem-station.comyoutube.com

Conversely, the sulfonyl group can act as an activating group . The electron-withdrawing effect of the sulfonyl group can acidify the protons on the adjacent carbon atoms of the piperidine ring, although this effect is less pronounced than in other systems. More significantly, in the context of electrophilic aromatic substitution on the naphthalene ring system, the sulfonamide linkage is generally considered deactivating. masterorganicchemistry.com However, within the piperidine ring, the N-sulfonyl group can influence the regioselectivity of certain reactions. For instance, in rhodium-catalyzed C-H functionalization reactions of N-sulfonylpiperidines, the choice of catalyst and the nature of the sulfonyl group can direct substitution to specific positions on the piperidine ring. nih.gov The sulfonyl group's ability to stabilize adjacent intermediates can be a key factor in these transformations.

The following table summarizes the dual role of the sulfonyl group:

| Role | Description | Implication for this compound |

| Protecting Group | Reduces the nucleophilicity and basicity of the piperidine nitrogen. | Allows for selective reactions on the ethyl group or the naphthalene ring without interference from the piperidine nitrogen. |

| Activating Group | Can influence the regioselectivity of C-H functionalization on the piperidine ring. | Potentially allows for controlled introduction of new functional groups at specific positions on the piperidine ring. |

Synthesis of Derivative Compounds

The functionalization of the piperidine ring in this compound can be achieved through various methods, targeting the C-H bonds. researchgate.net The presence of the N-sulfonyl group can be exploited to direct these functionalizations.

One prominent method is the use of directed metalation. Lithiation of N-Boc piperidine, followed by transmetalation, allows for cross-coupling reactions to introduce aryl groups. researchgate.net A similar strategy could potentially be applied to N-sulfonyl piperidines, though the conditions might need to be adjusted.

As mentioned previously, rhodium-catalyzed C-H insertion reactions are a powerful tool for the site-selective functionalization of piperidines. nih.gov By selecting the appropriate rhodium catalyst, it is possible to introduce various functional groups at different positions of the piperidine ring. For this compound, functionalization at the C3, C4, or C5 positions could lead to a diverse range of derivatives.

Oxidative amination of non-activated alkenes catalyzed by a gold(I) complex is another method to form substituted piperidines, suggesting that if a double bond were introduced into the piperidine ring of a precursor, further functionalization would be possible. mdpi.com

The following table summarizes potential functionalization reactions:

| Reaction Type | Reagents and Conditions | Potential Product |

| Directed Lithiation and Cross-Coupling | s-BuLi, TMEDA; then ZnCl2; then Ar-X, Pd catalyst | Aryl-substituted derivative of this compound. |

| Rhodium-Catalyzed C-H Insertion | Rhodium catalyst, diazo compound | Introduction of a carbene-derived functional group at a specific position on the piperidine ring. |

| Reductive Amination of a Ketone Derivative | Oxidation to a piperidinone, then reductive amination | Introduction of an aminoalkyl group onto the piperidine ring. |

Modifications of the Ethyl Side Chain

The ethyl group at the 2-position of the piperidine ring is a simple alkyl chain and, as such, possesses limited intrinsic reactivity. It is a non-polar, saturated hydrocarbon fragment, making it generally resistant to many chemical transformations under mild conditions. However, derivatization can be envisaged through reactions that proceed via high-energy intermediates, such as free radicals, or through activation of the C-H bonds.

One potential avenue for modification is free-radical halogenation . This reaction would involve the treatment of this compound with a halogen (e.g., bromine or chlorine) in the presence of UV light or a radical initiator like azobisisobutyronitrile (AIBN). This could lead to the substitution of one or more hydrogen atoms on the ethyl chain. The regioselectivity of this reaction would favor the position that leads to the most stable radical intermediate. In this case, the secondary carbon of the ethyl group (the methylene (B1212753) group) would be the preferred site of halogenation over the primary carbon (the methyl group), due to the greater stability of secondary radicals. The resulting halogenated derivative could then serve as a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as hydroxyl, cyano, or amino groups.

Another conceivable, though challenging, modification is oxidation . Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially oxidize the ethyl group. However, such harsh conditions might also lead to the degradation of the piperidine or naphthalene rings. A more controlled oxidation might be achievable using specific catalysts. For instance, selective oxidation of the terminal methyl group to a carboxylic acid would be a difficult transformation to achieve without affecting other parts of the molecule. A more likely outcome of vigorous oxidation would be cleavage of the side chain or oxidation of the piperidine ring.

Table 1: Plausible Reactions for Ethyl Side Chain Modification

| Reaction Type | Reagents and Conditions | Potential Product(s) | Remarks |

|---|---|---|---|

| Free-Radical Halogenation | Br₂, UV light or AIBN | 2-(1-Bromoethyl)-1-(2-naphthylsulfonyl)piperidine and 2-(2-Bromoethyl)-1-(2-naphthylsulfonyl)piperidine | Regioselectivity would favor the secondary position. The product is a versatile intermediate. |

It is important to note that the proximity of the electron-withdrawing N-sulfonyl group could have a modest influence on the reactivity of the C-H bonds of the ethyl group, though this effect is transmitted through several sigma bonds and is likely to be minimal.

Alterations to the Naphthyl Moiety

The 2-naphthylsulfonyl group offers a more reactive handle for derivatization compared to the ethyl side chain. The naphthalene ring system is susceptible to electrophilic aromatic substitution , a class of reactions that allows for the introduction of various functional groups onto the aromatic rings. The regioselectivity of these substitutions is dictated by the electronic properties of the substituent already present on the ring, in this case, the sulfonyl group.

The sulfonyl group (-SO₂-) is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. However, in the case of naphthalene, which has two fused rings, the directing effects are more complex. The 2-sulfonyl group will deactivate the ring to which it is attached. Electrophilic attack will preferentially occur on the other, unsubstituted ring. Within the substituted ring, the sulfonyl group will direct incoming electrophiles to the positions meta to it (positions 4 and 5). However, substitution on the unsubstituted ring is generally favored. For a 2-substituted naphthalene, electrophilic attack typically occurs at the C5 and C8 positions of the adjacent ring, as these positions are most activated.

Common electrophilic substitution reactions that could be applied to the naphthyl moiety of this compound include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the C5 and/or C8 positions.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would be expected to yield the corresponding bromo-substituted derivatives, again favoring the 5- and 8-positions.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. This reaction would also be directed to the 5- and 8-positions. The resulting ketone could then be a substrate for a variety of further transformations.

Sulfonation: Reaction with fuming sulfuric acid would introduce another sulfonic acid group (-SO₃H), likely at the 5- or 8-position.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Naphthyl Moiety

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Ethyl-1-((5-nitro-2-naphthyl)sulfonyl)piperidine and 2-Ethyl-1-((8-nitro-2-naphthyl)sulfonyl)piperidine |

| Bromination | Br₂, FeBr₃ | 2-Ethyl-1-((5-bromo-2-naphthyl)sulfonyl)piperidine and 2-Ethyl-1-((8-bromo-2-naphthyl)sulfonyl)piperidine |

It is also conceivable that under specific conditions, nucleophilic aromatic substitution could occur, particularly if a leaving group (like a halogen) were first introduced onto the naphthalene ring in a position activated by the electron-withdrawing sulfonyl group. However, this is generally a less favorable reaction pathway for electron-rich naphthalene systems.

Computational and Theoretical Investigations of 2 Ethyl 1 2 Naphthylsulfonyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to solve the electronic Schrödinger equation for a given molecular system. These methods provide detailed information about electronic structure, energy, and other fundamental properties.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach is widely applied to investigate the ground state properties of organic molecules, including substituted piperidines and sulfonamides. nih.govacs.orgnih.govtechnion.ac.il

For 2-Ethyl-1-(2-naphthylsulfonyl)piperidine, DFT calculations would begin with geometry optimization to find the most stable three-dimensional structure (i.e., the structure with the minimum energy). From this optimized geometry, a range of ground-state properties can be calculated. Key reactivity indicators are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Other properties that can be reliably predicted using DFT include heats of formation, bond dissociation energies, and the distribution of electric charge across the molecule. nih.gov

Table 1: Ground State Properties of this compound Predictable by DFT

| Property | Significance |

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the lowest energy conformation. |

| HOMO Energy | Indicates the molecule's electron-donating capability and susceptibility to electrophilic attack. |

| LUMO Energy | Indicates the molecule's electron-accepting capability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Energy Gap | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Atomic Charges | Estimates the partial charge on each atom, offering insights into local polarity and reactive sites. |

The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using any empirical parameters derived from experimental data. wikipedia.org These methods are based solely on fundamental physical constants. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational approximation of the electronic structure. wikipedia.org

More sophisticated and accurate methods, known as post-Hartree-Fock methods (such as Møller-Plesset perturbation theory and Coupled Cluster theory), build upon the HF solution to include a more accurate treatment of electron correlation—the interactions between electrons. While computationally more demanding than DFT, ab initio methods are crucial for obtaining highly accurate energetic data and for calibrating or benchmarking other computational techniques. acs.org For the sulfonamide functional group within this compound, ab initio calculations can provide a precise description of the electronic structure around the sulfur atom, which is essential for understanding its bonding and reactivity. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques, including quantum methods and classical mechanics (molecular mechanics), to simulate and predict the behavior of molecules.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers for interconversion between them. For substituted piperidines, the equatorial position is generally favored for substituents to minimize steric hindrance. However, the presence of the very large 2-naphthylsulfonyl group on the nitrogen atom introduces significant steric and electronic effects that can influence this preference. Computational methods can precisely calculate the energy difference between the axial and equatorial conformers, providing insight into their relative populations at equilibrium.

Table 2: Key Conformational States of this compound

| Conformer | Description | Expected Relative Energy |

| Chair, 2-Ethyl Equatorial | The ethyl group is positioned in the plane of the piperidine (B6355638) ring, generally minimizing steric interactions. | Lower (More Stable) |

| Chair, 2-Ethyl Axial | The ethyl group is positioned perpendicular to the ring plane, potentially leading to steric clashes. | Higher (Less Stable) |

| Twist-Boat Conformations | Higher-energy, more flexible conformations that typically act as transition states for ring inversion. | Significantly Higher |

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm or elucidate the structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the local electronic environment of each nucleus and are therefore excellent probes of 3D structure. nsf.gov

The standard method for predicting NMR chemical shifts involves using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) approach. nsf.govnih.gov The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensor for each atom. These calculated shielding values are then converted to chemical shifts (δ, in ppm) by referencing them against a standard, typically tetramethylsilane (TMS). Studies have shown that modern DFT protocols can predict ¹H and ¹³C chemical shifts with high accuracy, often achieving mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C when compared to experimental data. nsf.govchemrxiv.org This predictive power is invaluable for distinguishing between isomers or assigning complex spectra. nih.gov

Table 3: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts

| Atom Type (Hypothetical) | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| ¹H (Piperidine C-H) | 3.15 | 3.20 |

| ¹H (Ethyl -CH₂) | 1.68 | 1.72 |

| ¹³C (Piperidine C2) | 58.9 | 59.5 |

| ¹³C (Naphthyl C) | 128.4 | 129.1 |

Theoretical calculations can provide deep insights into how chemical reactions occur by mapping the entire reaction pathway from reactants to products. This involves locating not only the stable reactants, intermediates, and products but also the high-energy transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate.

For this compound, computational studies could be used to explore various potential reactions. For example, the mechanism of its synthesis could be investigated to understand stereoselectivity. Alternatively, its degradation pathways or its reactions as a potential catalyst or reactant could be simulated. DFT is frequently used to calculate the energetics of these pathways. technion.ac.il Complex reaction mechanisms, such as those in organometallic catalysis, have been successfully elucidated using these methods, revealing the most favorable pathways and ruling out less likely alternatives. acs.orgacs.org By simulating the movement of atoms during a reaction, researchers can visualize the bond-breaking and bond-forming processes that define a chemical transformation.

Prediction of Chemical Behavior

Predicting the chemical behavior of a molecule like this compound would typically involve a variety of computational methods. These methods provide insights into the electronic structure and potential reactivity of the compound.

Reactivity Descriptors and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other chemical species. youtube.com

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net

Other reactivity descriptors that can be calculated from the HOMO and LUMO energies include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = χ² / 2η).

Without specific computational studies on this compound, the values for these descriptors remain unknown.

Computational Studies of Intermolecular Interactions

Computational methods can also be used to study how this compound might interact with other molecules. These interactions are critical for understanding its behavior in different chemical and biological environments. Techniques such as molecular docking and molecular dynamics simulations could reveal potential binding modes and affinities with biological targets. nih.govnih.gov Such studies would identify key intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the compound's interactions. However, no such studies have been published for this specific molecule.

Structure-Property Relationship Studies

Structure-property relationship studies aim to connect the molecular structure of a compound with its macroscopic properties. For this compound, this would involve correlating its structural features with its chemical reactivity and other properties.

Correlation of Calculated Descriptors with Observed Reactivity

Once reactivity descriptors are calculated, they can be correlated with experimentally observed reactivity. For instance, the calculated electrophilicity index could be compared with the compound's performance in electrophilic substitution reactions. The distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for predicting the outcomes of chemical reactions.

Unfortunately, the absence of both computational data and experimental reactivity studies for this compound makes it impossible to establish any such correlations at this time.

Role and Applications of 2 Ethyl 1 2 Naphthylsulfonyl Piperidine in Contemporary Chemical Research

Potential Applications as a Building Block in Complex Molecule Synthesis

The structure of 2-Ethyl-1-(2-naphthylsulfonyl)piperidine suggests its potential utility as a versatile building block in the synthesis of more complex molecular architectures. The piperidine (B6355638) ring is a common scaffold in many natural products and pharmaceutically active compounds. nih.govresearchgate.net The presence of an ethyl group at the 2-position introduces a chiral center, which could be exploited in stereoselective synthesis.

Potential as a Precursor in the Synthesis of Advanced Intermediates

Theoretically, the 2-naphthylsulfonyl group could serve as a robust protecting group for the piperidine nitrogen. This group is generally stable to a variety of reaction conditions but can be removed when necessary. The core structure could undergo various transformations at the piperidine ring or the ethyl substituent to generate more elaborate intermediates. For instance, functionalization of the ethyl group or the piperidine ring could lead to the synthesis of novel substituted piperidines, which are valuable in medicinal chemistry. googleapis.com

Hypothetical Role as a Chiral Auxiliary or Ligand in Catalytic Systems

Given the inherent chirality from the 2-ethylpiperidine (B74283) moiety, it is conceivable that enantiomerically pure forms of this compound could be explored as chiral auxiliaries. researchgate.netresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. researchgate.netresearchgate.net After the desired stereoselective transformation, the auxiliary is typically removed.

Furthermore, the nitrogen and potentially other atoms in the molecule could act as coordination sites for metal catalysts. If synthesized in an enantiopure form, it could serve as a chiral ligand in asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral products. nih.gov

Hypothetical Utility in Reaction Methodology Development

New chemical compounds are often used to develop and test novel synthetic reactions and to understand the underlying principles of chemical reactivity.

Potential as a Substrate for Novel Synthetic Transformations

The sulfonamide linkage in this compound could be a target for novel cleavage or transformation reactions. The naphthalene (B1677914) ring itself could be a substrate for various aromatic substitution reactions, allowing for the introduction of diverse functional groups. Research in this area would focus on developing new methods for modifying complex molecules containing such functionalities.

Probing Stereochemical and Mechanistic Principles in Organic Reactions

The stereochemistry of the 2-ethylpiperidine ring could be used to probe the mechanisms of organic reactions. By using an enantiomerically pure form of the compound, chemists could study how the stereochemistry of the starting material influences the stereochemical outcome of a reaction, providing valuable insights into the reaction's transition state and mechanism.

Postulated Contributions to Chemical Biology Tools (without direct pharmacological claims)

While direct pharmacological applications are outside the scope of this discussion, the structural motifs of this compound suggest potential applications in the development of chemical biology tools. The naphthalene group is fluorescent, which could hypothetically be utilized in the design of chemical probes to study biological systems. For instance, such a compound, if appropriately functionalized, might be used in fluorescence microscopy or as a tag to track the localization of other molecules within a cell. It is important to reiterate that this is speculative and not based on published data for this specific compound.

Development of Chemical Probes for Molecular Targets (mechanistic, not therapeutic)

While no specific studies detailing this compound as a chemical probe were found, its structural components suggest potential utility in this area. Chemical probes are small molecules used to study and manipulate biological systems at a molecular level, often to investigate the function of a specific protein target. nih.goveubopen.org The development of such probes often involves synthesizing libraries of related compounds to identify molecules with high affinity and selectivity for a target. nih.gov

The piperidine scaffold is a common feature in bioactive molecules and has been incorporated into chemical probes for various targets. nih.govnih.gov The sulfonamide group, in this case, the naphthylsulfonyl moiety, can act as a key interaction point, for instance, by forming hydrogen bonds with amino acid residues in a protein's binding pocket. The ethyl group at the 2-position of the piperidine ring introduces a specific stereochemical and conformational constraint that could be crucial for selective binding to a molecular target. The bulky naphthyl group can also contribute to binding affinity through hydrophobic interactions.

Should this compound be investigated as a chemical probe, researchers would likely synthesize a series of analogues to establish a structure-activity relationship (SAR). This would involve modifying the ethyl group, altering the substitution pattern on the naphthalene ring, or replacing the piperidine with other cyclic amines to understand the structural requirements for target engagement.

Use in Ligand Design Studies for Structure-Based Research (without clinical context)

In the absence of a known three-dimensional structure of a target protein, ligand-based design strategies are often employed. nih.gov This approach relies on the knowledge of other molecules that bind to the target of interest. If a series of compounds including this compound were found to have activity at a particular receptor or enzyme, they could serve as a basis for pharmacophore modeling. A pharmacophore model defines the essential spatial arrangement of functional groups required for biological activity.

Conversely, in structure-based research, the three-dimensional structure of the target protein is known, often from X-ray crystallography or cryo-electron microscopy. nih.gov If this compound were to be identified as a binder to a protein with a known structure, computational docking studies could be performed to predict its binding mode. These studies would likely show the sulfonamide oxygen atoms acting as hydrogen bond acceptors and the naphthalene ring sitting in a hydrophobic pocket. The piperidine ring's conformation and the orientation of the ethyl group would be critical for fitting within the binding site. Such insights are fundamental for designing new ligands with improved affinity and selectivity. nih.gov

For example, studies on related sulfonamide-containing piperidine derivatives have shown their potential to interact with specific biological targets, although these studies did not specifically involve this compound. nih.govresearchgate.net

Applications in Materials Science

There is no available research specifically describing the application of this compound in materials science. However, the structural motifs present in the molecule, particularly the sulfonamide and naphthalene groups, are found in various advanced materials.

Sulfonamide-based structures have been incorporated into polymers and supramolecular assemblies. nih.gov The sulfonamide group can participate in hydrogen bonding, which can direct the self-assembly of molecules into well-ordered structures. The rigid and planar naphthalene unit is a well-known chromophore and can impart specific photophysical properties to a material. It is also known to participate in π-π stacking interactions, another important force in the formation of supramolecular structures.

Therefore, it is conceivable that this compound or its derivatives could be explored as building blocks for functional materials. For instance, they could potentially be used in the synthesis of polymers with specific optical or thermal properties, or as components in the design of gels or liquid crystals where intermolecular interactions are key to the material's properties.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 2-Ethyl-1-(2-naphthylsulfonyl)piperidine would conventionally proceed via the sulfonylation of 2-ethylpiperidine (B74283) with 2-naphthalenesulfonyl chloride. While effective, future research should focus on developing more sustainable and efficient synthetic methodologies. Key areas for investigation include:

Catalytic Approaches: Investigating the use of catalysts to promote the sulfonylation reaction under milder conditions, potentially reducing energy consumption and waste generation. This could involve screening various base catalysts or exploring novel catalytic systems.

Flow Chemistry: The implementation of continuous flow processes for the synthesis could offer significant advantages in terms of safety, scalability, and product consistency. Future work could focus on optimizing reaction parameters within a flow reactor.

Green Solvents: A critical challenge is the replacement of traditional volatile organic solvents with more environmentally benign alternatives, such as ionic liquids or deep eutectic solvents. Research would be needed to assess the solubility and reactivity of the starting materials in such media.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Potential Challenges |

|---|---|---|

| Batch Synthesis | Well-established, straightforward for initial lab-scale synthesis. | Potential for thermal runaway, solvent waste, challenges in scaling up. |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, potential for automation and high-throughput screening. | Requires specialized equipment, optimization of flow parameters can be complex. |

| Catalytic Synthesis | Milder reaction conditions, potential for higher atom economy, reduced energy consumption. | Catalyst screening and optimization can be time-consuming, catalyst cost and recovery. |

| Green Solvents | Reduced environmental impact, potential for novel reactivity. | Solubility issues, solvent recovery and recycling, potential for different reaction kinetics. |

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of this compound is largely unexplored. The presence of the bulky and electron-withdrawing 2-naphthylsulfonyl group on the piperidine (B6355638) nitrogen is expected to significantly influence the reactivity of the piperidine ring. Future research should aim to:

Functionalization of the Piperidine Ring: Investigate methods for the selective functionalization of the piperidine ring, such as lithiation followed by electrophilic quench, to introduce new substituents. The directing effect of the sulfonyl group will be a key aspect to study.

Transformations of the Naphthyl Group: Explore reactions that modify the naphthalene (B1677914) ring system, such as electrophilic aromatic substitution or cross-coupling reactions, to generate a library of analogues with diverse electronic and steric properties.

Cleavage of the Sulfonamide Bond: Develop selective methods for the cleavage of the N-S bond to deprotect the piperidine nitrogen, which would be valuable for multi-step syntheses where the sulfonyl group is used as a protecting group.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its properties and reactivity. Future research should employ a combination of advanced spectroscopic and structural techniques:

Multinuclear and Multidimensional NMR Spectroscopy: While standard 1H and 13C NMR would be routine, advanced techniques such as NOESY and ROESY would be invaluable for elucidating the preferred conformation of the piperidine ring and the relative orientation of the ethyl and naphthylsulfonyl groups.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the solid-state conformation and intermolecular interactions. This would be particularly important for understanding any potential polymorphism.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) studies could provide insights into the fragmentation patterns, which can be useful for structural elucidation of related compounds.

An illustrative table of expected spectroscopic data is provided in Table 2.

Table 2: Illustrative Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Complex multiplets for the piperidine ring protons, distinct signals for the ethyl group, and characteristic aromatic signals for the naphthalene ring. |

| ¹³C NMR | Resonances for the aliphatic carbons of the piperidine and ethyl groups, and multiple signals in the aromatic region for the naphthalene moiety. |

| Mass Spec (EI) | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

| IR Spectroscopy | Characteristic absorption bands for the S=O stretches of the sulfonamide group, C-H stretches of the aliphatic and aromatic portions, and C=C stretches of the naphthalene ring. |

Integration of Artificial Intelligence and Machine Learning in Compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. nih.gov For a compound like this compound, these computational tools can be leveraged to:

Predict Physicochemical Properties: Develop QSAR (Quantitative Structure-Activity Relationship) models to predict properties such as solubility, lipophilicity, and potential biological activity based on its structure.

Guide Synthetic Planning: Utilize retrosynthetic analysis algorithms to propose novel and efficient synthetic routes.

Analyze Spectroscopic Data: Employ machine learning models to assist in the interpretation of complex NMR and mass spectra, potentially identifying subtle structural features that might be missed by manual analysis.

Expanding the Scope of Application as a Chemical Tool and Precursor

Beyond its fundamental chemical properties, the utility of this compound as a chemical tool and precursor for more complex molecules warrants investigation. Potential applications to be explored include:

As a Chiral Ligand: The presence of a stereocenter at the 2-position of the piperidine ring suggests that the enantiomerically pure forms of the compound could be evaluated as chiral ligands in asymmetric catalysis.

As a Precursor for Biologically Active Molecules: The piperidine scaffold is a common motif in many biologically active compounds. ijnrd.org Future work could involve using this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications.

In Materials Science: The rigid and aromatic naphthalene moiety combined with the flexible piperidine ring could impart interesting properties for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Ethyl-1-(2-naphthylsulfonyl)piperidine, and how is structural fidelity verified?

- Methodology :

- Alkylation reactions : React piperidine derivatives with 2-naphthylsulfonyl chloride in anhydrous conditions. A typical protocol involves sequential alkylation steps under nitrogen atmosphere, followed by purification via column chromatography .

- Characterization : Use NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperidine ring. Mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity .

- Example : highlights the use of NMR and elemental analysis to confirm the structure of a related piperidine derivative.

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodology :

- Enzyme inhibition assays : Test against kinases (e.g., aurora A kinase) or neurotransmitter receptors (e.g., serotonin transporters) using fluorometric or radiometric methods .

- In vitro cytotoxicity : Screen in cancer cell lines (e.g., leukemia, cervical cancer) via MTT assays to assess antitumor potential .

- Receptor binding studies : Radioligand displacement assays quantify affinity for targets like dopamine or acetylcholine receptors .

Q. How is the compound’s interaction with biological targets initially characterized?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .

- Fluorescence polarization : Assess competitive binding using fluorescent probes .

- Table : Common targets and mechanisms from :

| Target Class | Example Mechanism | Assay Type |

|---|---|---|

| Kinases | Competitive ATP binding inhibition | Kinase-Glo® luminescence |

| Neurotransmitter Receptors | Allosteric modulation | Radioligand displacement |

Advanced Research Questions

Q. How can QSAR modeling guide the optimization of this compound derivatives?

- Methodology :

- Dataset preparation : Curate 40–50 derivatives with experimentally determined IC50 values. Convert IC50 to pIC50 for normal distribution .

- Descriptor selection : Use software like ADMET Predictor™ to compute topological (e.g., logP) and electronic (e.g., polar surface area) descriptors .

- Model validation : Apply leave-one-out cross-validation and external test sets to ensure robustness. achieved a Q² > 0.6 for serotonin transporter inhibition.

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Orthogonal assays : Confirm kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-targets) assays .

- Dose-response validation : Replicate studies with standardized protocols (e.g., fixed ATP concentrations) to minimize variability .

- Meta-analysis : Compare structural motifs in active vs. inactive analogs (e.g., sulfonyl group orientation) .

Q. What strategies improve selectivity for specific biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to identify key binding residues (e.g., hinge region in kinases) and modify substituents to enhance fit .

- Selectivity screening : Test against off-target panels (e.g., CEREP’s Psychoactive Drug Screen) .

- Case study : In , LAS-251 showed selectivity for cervical cancer cells by targeting β-tubulin isoforms overexpressed in HeLa cells.

Q. How to determine the mechanism of enzyme inhibition (competitive vs. allosteric)?

- Methodology :

- Kinetic studies : Plot Lineweaver-Burk graphs with varying substrate concentrations. A unchanged Km indicates non-competitive inhibition .

- X-ray crystallography : Resolve co-crystal structures to visualize binding modes (e.g., piperidine ring occupying hydrophobic pockets) .

- Fluorescent probes : Use TNP-ATP to detect conformational changes in kinases upon inhibitor binding .

Q. What computational tools predict ADMET properties for this compound?

- Methodology :

- ADMET Predictor™ : Simulate absorption (e.g., Caco-2 permeability), metabolism (e.g., CYP450 interactions), and toxicity (e.g., hERG inhibition) .

- SwissADME : Predict bioavailability radar and drug-likeness scores (e.g., Lipinski’s Rule of Five) .

- Table : Key ADMET parameters from :

| Parameter | Prediction | Acceptability Threshold |

|---|---|---|

| LogP | 3.2 | <5 |

| Plasma Protein Binding | 89% | <90% |

| hERG IC50 | 12 µM | >10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.